molecular formula C10H16N2O2 B14331843 2-(2-Ethoxyethoxy)benzene-1,4-diamine CAS No. 110907-02-3

2-(2-Ethoxyethoxy)benzene-1,4-diamine

Cat. No.: B14331843
CAS No.: 110907-02-3
M. Wt: 196.25 g/mol
InChI Key: CVMPYJFPFVHXOY-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with two amino groups at the 1 and 4 positions, and an ethoxyethoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)benzene-1,4-diamine typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino groups. The ethoxyethoxy group can be introduced through etherification reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often using continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups, such as converting nitro groups back to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like zinc powder in ethanol or catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(2-Ethoxyethoxy)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)benzene-1,4-diamine involves its interaction with molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    o-Phenylenediamine: An isomer with amino groups at the 1 and 2 positions.

    p-Phenylenediamine: Similar structure but lacks the ethoxyethoxy group.

    2-Methoxymethyl-1,4-benzenediamine: Features a methoxymethyl group instead of an ethoxyethoxy group.

Uniqueness

2-(2-Ethoxyethoxy)benzene-1,4-diamine is unique due to the presence of the ethoxyethoxy group, which can influence its chemical reactivity, solubility, and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

110907-02-3

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(2-ethoxyethoxy)benzene-1,4-diamine

InChI

InChI=1S/C10H16N2O2/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,2,5-6,11-12H2,1H3

InChI Key

CVMPYJFPFVHXOY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C=CC(=C1)N)N

Origin of Product

United States

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